molecular formula C11H13ClN2O3S B2961638 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396805-77-8

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2961638
CAS No.: 1396805-77-8
M. Wt: 288.75
InChI Key: ZOOGZZDFGZTRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group. The compound also contains a pyrrolidinone moiety, which is a five-membered lactam ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 3-chloro-2-methylbenzenesulfonamide to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The cyclization of the amino group with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.

    Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

  • **Chemistry

Properties

IUPAC Name

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-7-9(12)3-2-4-10(7)18(16,17)14-8-5-11(15)13-6-8/h2-4,8,14H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGZZDFGZTRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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